2-(Dimethylamino)-N,N,6-triethylbenzamide
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Overview
Description
2-(Dimethylamino)-N,N,6-triethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dimethylamino group and three ethyl groups attached to the benzamide structure. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,6-triethylbenzamide typically involves the reaction of 2-(dimethylamino)ethyl chloride with N,N,6-triethylbenzamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N,N,6-triethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-(Dimethylamino)-N,N,6-triethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-N,N,6-triethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different applications, primarily in polymer chemistry.
N,N-Dimethylbenzamide: Shares the benzamide structure but lacks the ethyl groups, leading to different chemical properties and applications.
Uniqueness
2-(Dimethylamino)-N,N,6-triethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and triethyl groups makes it a versatile compound with applications across multiple scientific disciplines.
Properties
CAS No. |
88132-09-6 |
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Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(dimethylamino)-N,N,6-triethylbenzamide |
InChI |
InChI=1S/C15H24N2O/c1-6-12-10-9-11-13(16(4)5)14(12)15(18)17(7-2)8-3/h9-11H,6-8H2,1-5H3 |
InChI Key |
MLJQMXZAUJDKND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N(C)C)C(=O)N(CC)CC |
Origin of Product |
United States |
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